molecular formula C16H19FN4O B5905777 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one

Cat. No.: B5905777
M. Wt: 302.35 g/mol
InChI Key: UQENJCKVMKUOPZ-UHFFFAOYSA-N
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Description

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating . The reaction conditions often involve the use of hydrazine derivatives or semicarbazide with α, β-unsaturated ketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to exhibit binding affinity to human estrogen alpha receptor (ERα), suggesting its potential role in hormone-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one stands out due to its unique diazepanone ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11-8-18-15(22)6-7-21(11)10-13-9-19-20-16(13)12-2-4-14(17)5-3-12/h2-5,9,11H,6-8,10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQENJCKVMKUOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CCN1CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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